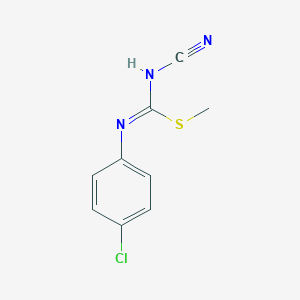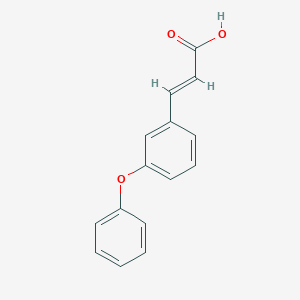![molecular formula C21H17Cl2NO5 B371373 2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate CAS No. 331462-33-0](/img/structure/B371373.png)
2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Pollutants and Health Effects
Endocrine Disruptors and Male Infertility
- Chemicals like Bisphenol A and certain phthalates act as endocrine disruptors, potentially affecting male fertility by inducing germ cell apoptosis. These compounds are found in plastics and may disrupt hormonal functions, impacting reproductive health (Lagos-Cabré & Moreno, 2012).
Environmental Contamination and Toxicity
- Di(2-ethylhexyl)phthalate (DEHP) is highlighted for its extensive use as a plasticizer and its subsequent release into the environment, posing risks due to its toxicity and potential to cause health issues such as liver damage and impacts on reproductive organs (Wams, 1987).
Chemical Behavior and Environmental Fate
Herbicide Sorption to Soil
- Studies on the sorption behavior of phenoxy herbicides like 2,4-D in soil suggest that organic matter and iron oxides play significant roles in their environmental fate. Understanding these interactions is crucial for predicting the mobility and persistence of such compounds in the environment (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties of Chlorogenic Acid
- Chlorogenic Acid, a natural phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic roles in metabolic disorders. Its presence in coffee and tea highlights its significance as a dietary polyphenol with health benefits (Naveed et al., 2018).
Biodegradation and Environmental Remediation
Biodegradation of Environmental Contaminants
- The biodegradation of phthalate esters by bacteria is a critical process for the removal of these pollutants from the environment. Understanding the microbial pathways for degrading such compounds can inform strategies for mitigating their impact on ecosystems (Keyser, Pujar, Eaton, & Ribbons, 1976).
properties
IUPAC Name |
2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBHSDNNLVHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)

